molecular formula C16H12F2O3 B11823455 3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid

3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid

Cat. No.: B11823455
M. Wt: 290.26 g/mol
InChI Key: NWLRLIOHTHGLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a phenylprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzaldehyde and phenylacetic acid.

    Condensation Reaction: The key step involves a condensation reaction between 4-(difluoromethoxy)benzaldehyde and phenylacetic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 3-[4-(difluoromethoxy)phenyl]-2-phenylprop-2-en-1-ol.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical structure.

    Biological Studies: The compound is studied for its interactions with biological molecules, which can provide insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Trifluoromethoxy)phenyl]-2-phenylprop-2-enoic acid
  • 3-[4-(Methoxy)phenyl]-2-phenylprop-2-enoic acid
  • 3-[4-(Chloromethoxy)phenyl]-2-phenylprop-2-enoic acid

Uniqueness

3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where the difluoromethoxy group can enhance the compound’s pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C16H12F2O3

Molecular Weight

290.26 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid

InChI

InChI=1S/C16H12F2O3/c17-16(18)21-13-8-6-11(7-9-13)10-14(15(19)20)12-4-2-1-3-5-12/h1-10,16H,(H,19,20)

InChI Key

NWLRLIOHTHGLHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OC(F)F)C(=O)O

Origin of Product

United States

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